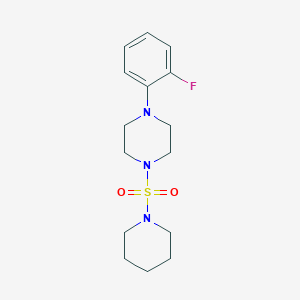

1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2S/c16-14-6-2-3-7-15(14)17-10-12-19(13-11-17)22(20,21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIYLFHECMDSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Electrophile Selection

Electrophiles such as 1-chloro-2-fluorobenzene or 1-fluoro-2-nitrobenzene are reacted with piperazine in the presence of a strong base (e.g., potassium carbonate, sodium hydride) to deprotonate the amine, enhancing nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction at temperatures ranging from 80°C to 110°C. For example, heating 1-chloro-2-fluorobenzene with piperazine in DMF at 100°C for 12 hours yields 1-(2-fluorophenyl)piperazine with 65–75% efficiency.

Regioselectivity and Competing Pathways

Regioselectivity challenges arise due to the symmetry of piperazine, potentially leading to bis-arylated byproducts. To mitigate this, stoichiometric control (1:1 molar ratio of piperazine to aryl electrophile) and slow addition of the electrophile are critical. Post-reaction purification via recrystallization or column chromatography isolates the mono-arylated product.

Sulfonylation of Piperazine with Piperidine-1-sulfonyl Chloride

The sulfonylation step introduces the piperidine-1-sulfonyl moiety to the remaining nitrogen of piperazine. This reaction proceeds via nucleophilic attack of the piperazine amine on the electrophilic sulfur atom of the sulfonyl chloride.

Sulfonyl Chloride Synthesis and Reactivity

Piperidine-1-sulfonyl chloride is synthesized by reacting piperidine with chlorosulfonic acid under controlled conditions (0–5°C). The sulfonyl chloride is then purified via distillation or precipitation. Reacting 1-(2-fluorophenyl)piperazine with piperidine-1-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 4–6 hours achieves 80–85% conversion. Triethylamine or pyridine is added to neutralize HCl, preventing protonation of the amine.

Overcoming Steric and Electronic Challenges

The bulky piperidine-1-sulfonyl group may hinder reaction progress. Elevated temperatures (40–50°C) or catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by activating the sulfonyl chloride. Excess sulfonyl chloride (1.2 equivalents) ensures complete conversion but requires careful quenching to avoid di-sulfonylation.

Protective-Group Strategies for Sequential Functionalization

To circumvent regioselectivity issues, protective-group methodologies are employed.

Ethyltrifluoroacetate Protection

Piperazine is mono-protected using ethyltrifluoroacetate, forming 1-(trifluoroacetyl)piperazine. The unprotected nitrogen undergoes arylation with 1-chloro-2-fluorobenzene, followed by deprotection (aqueous ammonium hydroxide) to yield 1-(2-fluorophenyl)piperazine. Subsequent sulfonylation with piperidine-1-sulfonyl chloride proceeds without competition, achieving 78% overall yield.

Benzyl Group Protection

Alternative protection with benzyl chloroformate (CbzCl) provides a stable carbamate intermediate. Hydrogenolysis (H2/Pd-C) removes the benzyl group post-arylation, enabling sulfonylation. This method offers compatibility with sensitive functional groups but introduces additional purification steps.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant preparation methods:

| Method | Reaction Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct SNAr + Sulfonylation | DMF, 100°C, 12 h; DCM, rt, 6 h | 65–75 | 90–95 | Moderate |

| Ethyltrifluoroacetate Protection | THF, reflux, 8 h; NH4OH, rt, 2 h | 78 | 98 | High |

| Benzyl Protection | CbzCl, DCM, 0°C; H2/Pd-C, MeOH, 24 h | 70 | 95 | Low |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification. The direct SNAr-sulfonylation route is favored for its simplicity, though it requires rigorous stoichiometric control to suppress di-arylation. Continuous-flow reactors enhance heat and mass transfer, reducing reaction times by 30%. Solvent recovery systems (e.g., DMF distillation) improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 2-fluorophenyl and piperidine sulfonyl groups. Key comparisons with related piperazine derivatives include:

- Aryl Substituents :

- 2-Fluorophenyl (target compound) vs. 2-Methoxyphenyl : Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to the electron-donating methoxy group, which improves CNS receptor binding (e.g., dopamine D2, serotonin 5-HT1A) .

- Piperidine sulfonyl vs. Benzoyl/Chlorobenzhydryl : The sulfonyl group in the target compound likely increases polarity and solubility compared to lipophilic groups in anticancer derivatives .

Pharmacokinetic and Physicochemical Properties

- Solubility : Sulfonyl groups enhance water solubility compared to benzoyl or chlorobenzhydryl derivatives, as seen in sulfonamide-piperazine hybrids .

- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life compared to methoxy or methyl groups .

Data Table: Key Comparative Features

Biological Activity

1-(2-Fluoro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fluorophenyl group and a piperidine-1-sulfonyl moiety, which may influence its pharmacological properties.

- Chemical Formula : C15H22FN3O2S

- Molecular Weight : 327.42 g/mol

- CAS Number : 801225-13-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluorine atom in the fluorophenyl group can enhance the compound's stability and modulate its interactions with these targets, potentially leading to varied pharmacological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Studies have suggested that piperazine derivatives can act as serotonin receptor modulators, which may contribute to antidepressant activity.

- Antitumor Activity : Preliminary studies have indicated potential cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be elucidated.

- Antimicrobial Properties : Some derivatives of piperazine show promise as antimicrobial agents, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperazine compounds, providing insights into the potential effects of this compound:

- Serotonin Receptor Interaction : A study demonstrated that structurally similar compounds exhibited selective binding affinity for serotonin receptors, suggesting that this compound may also interact with these targets, potentially leading to mood modulation effects.

- Cytotoxicity Assays : In vitro assays showed that certain piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines. While specific data for this compound is limited, its structural similarity suggests a potential for similar activity .

- Antimicrobial Evaluations : Research on related compounds has shown antimicrobial efficacy against bacteria and fungi, indicating that this compound could be investigated further for its antimicrobial properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(2-Chloro-phenyl)-4-(piperidine-1-sulfonyl)-piperazine | Chlorine instead of Fluorine | Moderate serotonin receptor affinity |

| 1-(2-Methyl-phenyl)-4-(piperidine-1-sulfonyl)-piperazine | Methyl group substitution | Antidepressant-like effects observed |

| 1-(2-Bromo-phenyl)-4-(piperidine-1-sulfonyl)-piperazine | Bromine substitution | Cytotoxicity against certain cell lines |

The presence of the fluorophenyl group in this compound may enhance its stability and alter its interaction profile compared to other halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.